2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
“2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of isoxazole derivatives, which includes compounds like “this compound”, has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Design and Synthesis of Novel Compounds
The compound 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide belongs to a broader class of molecules that have been the subject of extensive research due to their promising pharmacological activities. While specific studies on this compound were not found, research on closely related compounds provides insights into potential applications in drug design and synthesis.
Design, Synthesis, and Pharmacological Evaluation
Novel compounds, including oxadiazole derivatives, have been designed and synthesized for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer (Panchal, Rajput, & Patel, 2020). These compounds demonstrate the potential for therapeutic applications in oncology, highlighting the relevance of related chemical structures in medicinal chemistry.
NMR Study of Novel Derivatives
A novel compound with a similar structure was synthesized, with its structure confirmed by NMR techniques. This study exemplifies the importance of structural analysis in the development of new chemical entities with potential therapeutic benefits (Li Ying-jun, 2012).
Anticancer Activity
Research into derivatives of similar compounds has shown significant anticancer activity against various cancer cell lines, indicating the potential for these molecules in cancer therapy (Karaburun et al., 2018).
Antimicrobial and Antifungal Applications
- Antimicrobial Profile: Newer Schiff bases and thiazolidinone derivatives exhibit notable antibacterial and antifungal activities, underscoring the potential for the development of new antimicrobial agents from related chemical frameworks (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activity
- Evaluation of Antioxidant Properties: Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound of interest, have demonstrated significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16(11-20-13-5-2-1-3-6-13)17-10-12-9-14(21-18-12)15-7-4-8-22-15/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXPKURHSSTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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